molecular formula C16H21N5O2S B11238354 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11238354
M. Wt: 347.4 g/mol
InChI Key: ZJRMIPNORNTZLS-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methanesulfonyl group, a methyl group on the pyrimidine ring, and a phenyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Methanesulfonylation: The piperazine ring is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

    Final coupling: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Coupling reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and bases like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: The compound is used as a tool to study biological processes and pathways, such as signal transduction and gene expression.

    Chemical Biology: Researchers use the compound to probe the function of specific proteins or to develop new chemical probes for studying biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the treatment of diseases like cancer.

Comparison with Similar Compounds

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

    2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol: This compound has a similar piperazine ring with a methanesulfonyl group but lacks the pyrimidine and phenyl groups.

    2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine: This compound also features the piperazine ring with a methanesulfonyl group but differs in the presence of an ethanamine moiety instead of the pyrimidine and phenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

6-methyl-2-(4-methylsulfonylpiperazin-1-yl)-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H21N5O2S/c1-13-12-15(18-14-6-4-3-5-7-14)19-16(17-13)20-8-10-21(11-9-20)24(2,22)23/h3-7,12H,8-11H2,1-2H3,(H,17,18,19)

InChI Key

ZJRMIPNORNTZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)NC3=CC=CC=C3

Origin of Product

United States

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